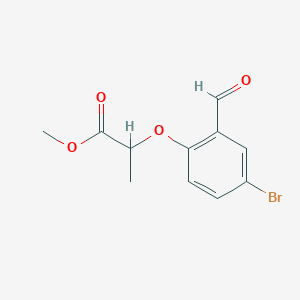

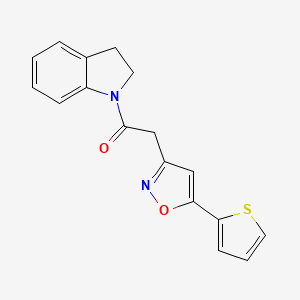

![molecular formula C16H17N5O2 B2873485 Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate CAS No. 477869-91-3](/img/structure/B2873485.png)

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate

Vue d'ensemble

Description

“Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate” is a compound that belongs to the class of organic compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be potential inhibitors of SARS-CoV-2 Main protease .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . Another method involves the annulation of triazole cycle to 1,2-diaminopyrimidine .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines can be viewed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

1,2,4-triazolo[1,5-a]pyrimidines have been found to exhibit significant biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry due to their presence in numerous natural products with biological activities . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is particularly significant in this domain, often found in compounds with medicinal and biological activity.

Anticancer Agents

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been designed and synthesized as potential anticancer agents . These compounds have shown promising results against various cancer cell lines, including gastric cancer cells, by inhibiting critical signaling pathways like the ERK pathway.

Antibacterial Activity

The triazolopyrimidine derivatives exhibit antibacterial properties, making them valuable for the development of new antibacterial agents. Their mechanism of action often involves interfering with bacterial DNA synthesis or protein function .

Antiviral Research

In the context of antiviral research, particularly against SARS-CoV-2, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of the main protease, which is crucial for viral replication .

Influenza Virus Inhibition

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has also been utilized in the synthesis of compounds that inhibit the influenza virus. These compounds target the RNA polymerase PA–PB1 subunit heterodimerization, a critical step in the virus’s life cycle .

Mécanisme D'action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the erk signaling pathway , which plays a crucial role in regulating cell proliferation, differentiation, and survival.

Pharmacokinetics

The molecular weight of similar compounds is around 1501380 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Compounds with similar structures have shown antiproliferative activities against various cancer cells, with ic50 values < 80 μm . They can inhibit the growth and colony formation of cells, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Propriétés

IUPAC Name |

ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-2-23-14(22)12(10-11-6-4-3-5-7-11)13-8-9-18-16-19-15(17)20-21(13)16/h3-9,12H,2,10H2,1H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQXAWJQVNVWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC(=NN23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331511 | |

| Record name | ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477869-91-3 | |

| Record name | ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

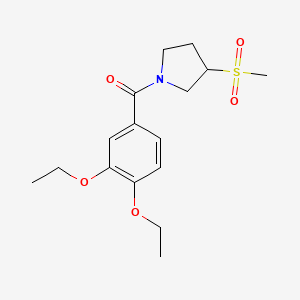

![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)

![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)

![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2873418.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)

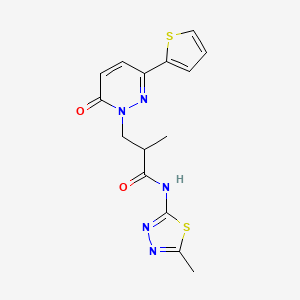

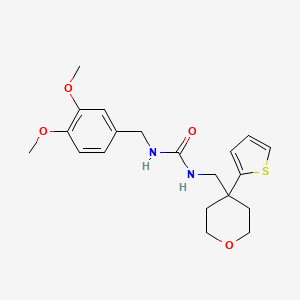

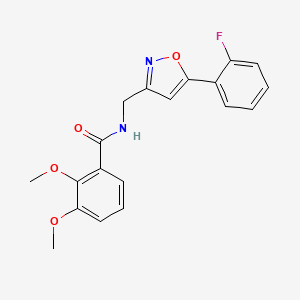

![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873421.png)

![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)